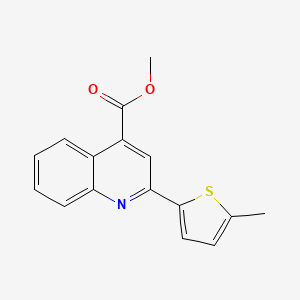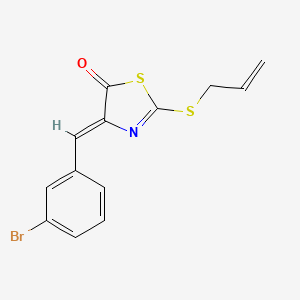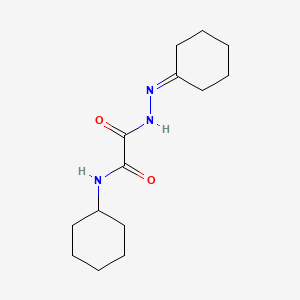
methyl 2-(5-methyl-2-thienyl)-4-quinolinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(5-methyl-2-thienyl)-4-quinolinecarboxylate, also known as MQC, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the family of quinolinecarboxylates, which are known for their diverse biological activities. The purpose of
作用機序
The mechanism of action of methyl 2-(5-methyl-2-thienyl)-4-quinolinecarboxylate is not fully understood. However, it is believed that methyl 2-(5-methyl-2-thienyl)-4-quinolinecarboxylate exerts its anti-cancer activity by inhibiting the activity of certain enzymes that are essential for cancer cell growth and survival. methyl 2-(5-methyl-2-thienyl)-4-quinolinecarboxylate also induces oxidative stress in cancer cells, which leads to cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, methyl 2-(5-methyl-2-thienyl)-4-quinolinecarboxylate has been found to exhibit other biochemical and physiological effects. methyl 2-(5-methyl-2-thienyl)-4-quinolinecarboxylate has been shown to have anti-inflammatory and antioxidant properties, which make it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases. methyl 2-(5-methyl-2-thienyl)-4-quinolinecarboxylate has also been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of using methyl 2-(5-methyl-2-thienyl)-4-quinolinecarboxylate in lab experiments is its high potency and selectivity towards cancer cells. This makes it a valuable tool for studying cancer cell biology and developing new anti-cancer drugs. However, one of the limitations of using methyl 2-(5-methyl-2-thienyl)-4-quinolinecarboxylate is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research and development of methyl 2-(5-methyl-2-thienyl)-4-quinolinecarboxylate. One direction is to investigate the potential of methyl 2-(5-methyl-2-thienyl)-4-quinolinecarboxylate as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegeneration. Another direction is to develop new synthetic methods to improve the yield and purity of methyl 2-(5-methyl-2-thienyl)-4-quinolinecarboxylate. Additionally, more studies are needed to fully understand the mechanism of action of methyl 2-(5-methyl-2-thienyl)-4-quinolinecarboxylate and its potential side effects.
合成法
The synthesis of methyl 2-(5-methyl-2-thienyl)-4-quinolinecarboxylate involves the reaction of 5-methyl-2-thiophenecarboxylic acid with ethyl 2-chloro-4-oxoquinoline-3-carboxylate in the presence of a base. This reaction yields methyl 2-(5-methyl-2-thienyl)-4-quinolinecarboxylate as a yellow crystalline solid with a melting point of 103-105°C. The purity of methyl 2-(5-methyl-2-thienyl)-4-quinolinecarboxylate can be confirmed using various analytical techniques such as NMR, IR, and HPLC.
科学的研究の応用
Methyl 2-(5-methyl-2-thienyl)-4-quinolinecarboxylate has been found to exhibit a wide range of biological activities, making it a promising compound for scientific research. One of the most significant applications of methyl 2-(5-methyl-2-thienyl)-4-quinolinecarboxylate is in the field of cancer research. Studies have shown that methyl 2-(5-methyl-2-thienyl)-4-quinolinecarboxylate inhibits the growth of various cancer cells, including breast, liver, and lung cancer cells. methyl 2-(5-methyl-2-thienyl)-4-quinolinecarboxylate has also been found to induce apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
methyl 2-(5-methylthiophen-2-yl)quinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S/c1-10-7-8-15(20-10)14-9-12(16(18)19-2)11-5-3-4-6-13(11)17-14/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRULWSFHYFOENM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(5-methylthiophen-2-yl)quinoline-4-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(1-piperidinyl)phenyl]-4-propoxybenzamide](/img/structure/B5111528.png)
![3-[4-(methylsulfonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5111538.png)
![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5111542.png)
![5-{[4-(2-methoxyethoxy)-1-piperidinyl]carbonyl}-1-(2-phenylethyl)-2-piperidinone](/img/structure/B5111545.png)
![N-[4-(4-bromophenyl)-3-methyl-1,3-thiazol-2(3H)-ylidene]-4-fluoroaniline hydrobromide](/img/structure/B5111549.png)

methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5111556.png)
![N-(5-{[(2-fluorobenzyl)amino]sulfonyl}-2-methoxyphenyl)acetamide](/img/structure/B5111559.png)
![N-(4-{[2-(4-chlorophenyl)acetyl]amino}phenyl)benzamide](/img/structure/B5111579.png)


![2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole hydrobromide](/img/structure/B5111587.png)

![1-(1-cyclopentyl-4-piperidinyl)-N-[5-methyl-2-(1H-pyrazol-1-yl)benzyl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B5111617.png)